molecular formula C5H9NO B020336 N-Methyl-N-vinylacetamide CAS No. 3195-78-6

N-Methyl-N-vinylacetamide

Cat. No. B020336
CAS RN: 3195-78-6
M. Wt: 99.13 g/mol
InChI Key: PNLUGRYDUHRLOF-UHFFFAOYSA-N
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Description

N-Methyl-N-vinylacetamide is a valuable monomer utilized in polymer chemistry for synthesizing polymers with a wide range of applications due to its unique properties. The compound is synthesized from N-methylacetamide and vinyl acetate, employing N,N-dimethylaminopyridine (DMAP) as a catalyst. The synthesis process has been optimized to achieve high yields under specific conditions (Zhang Jie, 2007).

Synthesis Analysis

The synthesis of N-Methyl-N-vinylacetamide involves the reaction between N-methylacetamide and vinyl acetate. The optimal conditions for this synthesis have been found to include a reaction temperature of 65°C and a reaction time of 12 hours, with a mole ratio of catalyst (DMAP) to N-methylacetamide of 0.55, resulting in a yield of 87.6%. Remarkably, the catalyst can be recycled up to 12 times, making this process efficient and sustainable (Zhang Jie, 2007).

Molecular Structure Analysis

The molecular structure of N-Methylacetamide, a key precursor to N-Methyl-N-vinylacetamide, has been extensively studied. Gas electron diffraction studies have provided detailed bond distances and angles, which are crucial for understanding the reactivity and properties of N-Methyl-N-vinylacetamide. The structure analysis reveals specifics about bond lengths and angles, which are foundational to the properties and reactivity of the compound (Mitsuo Kitano, Tsutomu Fukuyama, Kozo Kuchitsu, 1973).

Chemical Reactions and Properties

N-Methyl-N-vinylacetamide undergoes various chemical reactions, including free radical polymerization, which is pivotal for synthesizing polymers with specific characteristics. The compound's reactivity has been studied in the context of polymer synthesis, indicating its versatility and utility in creating materials with desirable properties (M. Akashi, E. Yashima, T. Yamashita, N. Miyauchi, Sugita Shuichi, Kuniomi Marumo, 1990).

Physical Properties Analysis

The physical properties of N-Methyl-N-vinylacetamide, including its hydrodynamic, molecular, and conformational characteristics, have been analyzed through studies on its polymers. These studies provide insights into the behavior of the compound's polymers in solutions, offering valuable information for their application in various fields (O. Okatova, I. I. Gavrilova, N. N. Ul’yanova, E. F. Panarin, G. M. Pavlov, 2012).

Chemical Properties Analysis

The chemical properties of N-Methyl-N-vinylacetamide and its polymers have been explored in various studies, highlighting the compound's role in forming hydrogels and its copolymerization behavior. These properties are critical for its applications in creating novel materials with specific functionalities (M. Akashi, Shinya Saihata, E. Yashima, Sugita Shuichi, Kuniomi Marumo, 1993).

Scientific Research Applications

  • Biomedical Applications : A study found that the copolymer of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride exhibits specific hydrodynamic volumes and equilibrium rigidity in solutions with different ionic strengths, suggesting potential use in biomedical applications (Dommes et al., 2017).

  • Polymerization Properties : N-vinylacetamide, a related compound, shows promising results in synthetic material research due to its good yield and polymerization properties. The solvent used influences its monomer reactivity ratio (Akashi et al., 1990).

  • Drug Delivery Systems : Thermosensitive copolymers containing N-methyl-N-vinylacetamide have been synthesized and characterized for potential use in oral controlled drug delivery systems (Eeckman et al., 2004).

  • Rheological Properties : Research has shown that methyl cellulose blends with poly(N-methyl-N-vinylacetamide) can form mixed structures in water and dimethylacetamide, possessing rheological properties similar to traditional polymers (Bochek et al., 2014).

  • Bioactive Compound Carriers : Copolymers of N-methyl-N-vinylacetamide with allylidene diacetate show potential as carriers for bioactive compounds (Gavrilova et al., 2018).

  • Water-stable Hydrogen-Bonded Films : A study demonstrated that poly(N-vinylamide) derivatives and tannic acid can create water-stable hydrogen-bonded multilayered films, which are useful for biomedical applications (Takemoto et al., 2015).

Safety And Hazards

N-Methyl-N-vinylacetamide is classified as a flammable liquid (Category 3), and it can cause acute toxicity if swallowed or in contact with skin (Category 4). It can also cause skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3) .

Future Directions

N-Methyl-N-vinylacetamide has shown great potential as an alternative to lipid-PEG for post-insertion into lipoplexes and pre-insertion into lipid nanoparticles (LNPs) designed for siRNA delivery . This suggests that N-Methyl-N-vinylacetamide could play a significant role in the future of drug delivery systems .

properties

IUPAC Name

N-ethenyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLUGRYDUHRLOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26616-03-5
Record name Poly(N-methyl-N-vinylacetamide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26616-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4052003
Record name N-Methyl-N-vinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-N-vinylacetamide

CAS RN

3195-78-6
Record name N-Methyl-N-vinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3195-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-N-vinylacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-ethenyl-N-methyl-
Source EPA Chemicals under the TSCA
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Record name N-Methyl-N-vinylacetamide
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Record name N-methyl-N-vinylacetamide
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Record name N-METHYL-N-VINYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
468
Citations
A Dupre--Demorsy, O Coutelier, M Destarac… - …, 2022 - ACS Publications
… (NVA), and N-methyl-N-vinylacetamide (NMVA) are precursors … , among which N-methyl-N-vinylacetamide, still remain … (Đ) of poly(N-methyl-N-vinylacetamide) (PNMVA) can be …
Number of citations: 6 pubs.acs.org
OV Okatova, II Gavrilova, NN Ul'yanova… - Russian Journal of …, 2012 - Springer
… Samples of poly-N-methyl-N-vinylacetamide were synthesized and fractionated. Partial hydrolysis of the homopolymer fractions was performed, and fractions of a random copolymer of N…
Number of citations: 17 link.springer.com
GM Pavlov, OV Okatova, AV Mikhailova… - Macromolecular …, 2010 - Wiley Online Library
Water‐soluble PMVA was synthesized by radical polymerization methods. A number of polymer samples were fractionated in the chloroform‐diethyl ether system. Fractions were …
Number of citations: 27 onlinelibrary.wiley.com
OA Dommes, OV Okatova, AA Kostina… - … Science, Series C, 2017 - Springer
Fractions of the copolymer of N-methyl-N-vinylacetamide and N-methyl-N-vinylamine hydrochloride containing 15.7 ± 0.5% of charged units are obtained by radical polymerization, …
Number of citations: 12 link.springer.com
PS Anand, HG Stahl, W Heitz, G Weber… - Die …, 1982 - Wiley Online Library
… Block copolymers of styrene and N-methyl-N-vinylacetamide were prepared by solution and … azo group-containing polystyrene with N-methyl-N-vinylacetamide in ethyl methyl ketone or …
Number of citations: 26 onlinelibrary.wiley.com
GM Pavlov, OV Okatova, AV Mikhailova… - Polymer Science Series …, 2010 - Springer
… of poly(N-methyl-N-vinylacetamide) … N-methyl-N-vinylacetamide) macromolecules are estimated; the hydrodynamic volumes occupied by water-soluble poly(N-methyl-N-vinylacetamide…
Number of citations: 7 link.springer.com
D Fischer, H Dautzenberg, K Kunath, T Kissel - International journal of …, 2004 - Elsevier
… In the present study, a series of DADMAC homo-polymers with different molecular weights and a second series of DADMAC copolymers with noncharged N-methyl-N-vinylacetamide (…
Number of citations: 71 www.sciencedirect.com
GM Pavlov, OA Dommes, AA Gosteva… - … Science, Series A, 2018 - Springer
… In the present research, samples of statistical copolymer of N-methyl-N-vinylacetamide (MVAA) and N-methyl-N-vinylamine hydrochloride (HMVA) characterized by different linear …
Number of citations: 4 link.springer.com
II Gavrilova, ON Zhuravskaya, EF Panarin - Russian Journal of Applied …, 2018 - Springer
… by radical copolymerization of N-methyl-N-vinylacetamide with allylidene diacetate. The … 45–50С yielded water-soluble N-methyl-Nvinylacetamide copolymers with high content of …
Number of citations: 3 link.springer.com
YI Zolotova, TN Nekrasova… - … . Seriya Khimiya i …, 2014 - search.ebscohost.com
New copolymers of open-chain N-vinylamide N-methyl-N-vinylacetamide with N, N-dimethylaminoethyl methacrylate and N, N-diethylaminoethyl methacrylate were synthesized by the …
Number of citations: 2 search.ebscohost.com

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